3-Methyl-3-phenylhexane-2,5-dione
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Overview
Description
3-Methyl-3-phenylhexane-2,5-dione is an organic compound with the molecular formula C12H16O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylhexane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 3-methyl-3-phenylhexane with an oxidizing agent to introduce the ketone groups. Another method involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-Methyl-3-phenylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-3-phenylhexane-2,5-dione exerts its effects involves interactions with various molecular targets. The diketone groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenylhexane-2,5-dione: Similar structure but different substitution pattern.
3-Phenylhexane-2,5-dione: Lacks the methyl group at the 3-position.
2,5-Hexanedione: Lacks both the phenyl and methyl groups.
Uniqueness
3-Methyl-3-phenylhexane-2,5-dione is unique due to the presence of both a phenyl group and two ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
583887-46-1 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-methyl-3-phenylhexane-2,5-dione |
InChI |
InChI=1S/C13H16O2/c1-10(14)9-13(3,11(2)15)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
InChI Key |
SMAUAGZZQBVWER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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